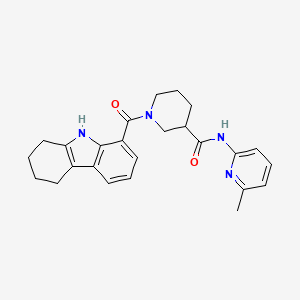![molecular formula C21H21N3O2 B7551362 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline](/img/structure/B7551362.png)
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline, also known as ANQX, is a chemical compound that belongs to the isoquinoline family. It is a potent and selective antagonist of the AMPA receptor, a subtype of glutamate receptor that is involved in synaptic plasticity, learning, and memory. ANQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline acts as a competitive antagonist of the AMPA receptor by binding to the glutamate-binding site and preventing the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in excitatory neurotransmission and a decrease in neuronal activity. 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has a high affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the majority of AMPA receptor-mediated synaptic transmission in the brain.
Biochemical and Physiological Effects
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has been shown to have a number of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine, and alter the expression of various genes and proteins involved in synaptic plasticity and neuronal survival. 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has also been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and neurodegenerative diseases.
实验室实验的优点和局限性
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the AMPA receptor, which allows for precise modulation of synaptic transmission without affecting other neurotransmitter systems. 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline is also relatively stable and easy to handle, making it suitable for in vitro and in vivo studies. However, 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has significant potential for further research and development in the field of neuroscience. Some possible future directions include:
1. Development of new 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline derivatives with improved pharmacological properties, such as increased solubility and lower toxicity.
2. Investigation of the therapeutic potential of 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline in various neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder.
3. Study of the mechanisms underlying the neuroprotective effects of 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline in animal models of neurodegenerative diseases.
4. Exploration of the role of AMPA receptors in synaptic plasticity and learning and memory, using 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline as a tool to modulate receptor activity.
5. Development of new drugs targeting the AMPA receptor based on the structure and pharmacology of 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline.
合成方法
The synthesis of 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline involves a multi-step process that starts with the reaction of 2-bromo-1-nitrobenzene with N-phenylethyl-1-pyrrolidinecarboxamide to form 8-nitro-5-phenylethylisoquinoline. This intermediate is then treated with lithium diisopropylamide and 2-bromoethylamine hydrobromide to produce 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline in high yield and purity.
科学研究应用
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to modulate synaptic transmission, enhance long-term potentiation, and improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and drug addiction. 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has also been used to study the mechanisms of epileptogenesis and to develop new anticonvulsant drugs.
属性
IUPAC Name |
8-nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-24(26)21-11-10-20(18-12-13-22-15-19(18)21)23-14-4-7-17(23)9-8-16-5-2-1-3-6-16/h1-3,5-6,10-13,15,17H,4,7-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXYKJQRZDYBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)
![1-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7551289.png)

![N-[4-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7551303.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7551304.png)
![N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)
![2-(Furan-2-yl)-5-[4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7551312.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)
![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)

![2-pyridin-4-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551347.png)
![2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7551371.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B7551375.png)
![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)